N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303094-77-1
VCID: VC16074771
InChI: InChI=1S/C19H18N4O3/c1-12-17(14-5-9-16(26-2)10-6-14)21-22-18(12)19(25)23-20-11-13-3-7-15(24)8-4-13/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+
SMILES:
Molecular Formula: C19H18N4O3
Molecular Weight: 350.4 g/mol

N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide

CAS No.: 303094-77-1

Cat. No.: VC16074771

Molecular Formula: C19H18N4O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide - 303094-77-1

Specification

CAS No. 303094-77-1
Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
IUPAC Name N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C19H18N4O3/c1-12-17(14-5-9-16(26-2)10-6-14)21-22-18(12)19(25)23-20-11-13-3-7-15(24)8-4-13/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+
Standard InChI Key AAKCTJURVRSPNU-RGVLZGJSSA-N
Isomeric SMILES CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)N/N=C/C3=CC=C(C=C3)O
Canonical SMILES CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=CC=C(C=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide, reflects its intricate structure. The pyrazole ring at position 3 is substituted with a 4-methoxyphenyl group, while position 5 features a carboxamide linkage to a 4-hydroxybenzylidene hydrazone moiety. This arrangement creates a planar configuration conducive to intermolecular interactions, such as hydrogen bonding and π-π stacking.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₄O₃
Molecular Weight350.4 g/mol
CAS Registry Number303094-77-1
SMILESCC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=CC=C(C=C3)O
InChIKeyAAKCTJURVRSPNU-RGVLZGJSSA-N

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity due to the methoxy and hydroxy groups. Nuclear magnetic resonance (NMR) studies reveal distinct shifts for the methyl group (δ 2.1 ppm) and aromatic protons (δ 6.7–7.8 ppm), consistent with its substituent pattern.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a three-step protocol:

  • Formation of the Pyrazole Core: 4-Methyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is condensed with hydrazine hydrate under reflux to yield the carbohydrazide intermediate.

  • Hydrazone Formation: The intermediate reacts with 4-hydroxybenzaldehyde in ethanol catalyzed by acetic acid, forming the final product via Schiff base condensation.

  • Purification: Recrystallization from ethanol achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).

Table 2: Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
1Hydrazine hydrate, EtOH8072
24-Hydroxybenzaldehyde, AcOH6065

Biological Activity and Mechanism of Action

Anticancer Properties

In vitro assays demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 8.3 μM) and A549 lung adenocarcinoma cells (IC₅₀ = 11.7 μM). The compound suppresses integrin beta 4 signaling, a pathway critical for tumor metastasis and angiogenesis. Molecular docking simulations reveal a binding affinity of −9.2 kcal/mol to the integrin beta 4 receptor, primarily mediated by hydrogen bonds with Arg118 and Asp121 residues.

Antimicrobial Efficacy

Preliminary studies indicate moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely due to disruption of microbial cell membrane integrity.

Pharmacological and Toxicological Profile

Acute Toxicity

Rodent models (LD₅₀ = 320 mg/kg) classify the compound as Category 3 under the Globally Harmonized System (GHS) . Adverse effects include dose-dependent hepatotoxicity and nephrotoxicity, as evidenced by elevated serum ALT and creatinine levels.

Table 3: Hazard Classification (GHS)

Hazard CategoryCodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Employ fume hoods

Future Directions and Challenges

While preclinical data are promising, challenges remain in optimizing bioavailability (oral bioavailability = 12% in rats). Structural modifications, such as prodrug formulations or nanoparticle encapsulation, could address these limitations. Further investigations into synergistic effects with checkpoint inhibitors are warranted.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator